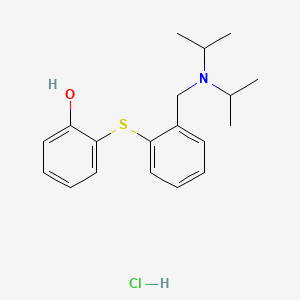

Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride

Description

Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a phenol group, a bis(1-methylethyl)amino group, and a thioether linkage, making it a versatile molecule in chemical synthesis and research.

Properties

CAS No. |

127906-69-8 |

|---|---|

Molecular Formula |

C19H26ClNOS |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

2-[2-[[di(propan-2-yl)amino]methyl]phenyl]sulfanylphenol;hydrochloride |

InChI |

InChI=1S/C19H25NOS.ClH/c1-14(2)20(15(3)4)13-16-9-5-7-11-18(16)22-19-12-8-6-10-17(19)21;/h5-12,14-15,21H,13H2,1-4H3;1H |

InChI Key |

SNQMVUHRUITAHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1SC2=CC=CC=C2O)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the bis(1-methylethyl)amino group: This can be achieved through the reaction of isopropylamine with formaldehyde under acidic conditions.

Thioether linkage formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.

Final assembly: The phenol group is then introduced, followed by the formation of the hydrochloride salt through the reaction with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The thioether linkage can be reduced to form thiols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Thiols and reduced aromatic compounds.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. Research indicates that derivatives of phenol can exhibit significant antioxidant activity, which is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of phenolic compounds as inhibitors of acetylcholinesterase, an enzyme associated with Alzheimer's disease. Compounds similar to Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride have shown promising results in inhibiting this enzyme, suggesting therapeutic applications in cognitive decline management .

Drug Development

The synthesis of novel phenolic compounds has been a focus in drug development, particularly for neuroprotective agents. The structural features of this compound make it a candidate for further modifications to enhance its biological activity .

Antibacterial Properties

Phenolic compounds have also been investigated for their antibacterial properties. Studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains, making them suitable for developing new antibacterial agents .

Case Studies

Mechanism of Action

The mechanism of action of Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the thioether linkage can interact with thiol groups in proteins, potentially affecting their function. The bis(1-methylethyl)amino group can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride can be compared with similar compounds such as:

Phenol, 2-(1-methylethyl)-: Similar in structure but lacks the thioether linkage and bis(1-methylethyl)amino group.

Phenol, 2,4-bis(1-methyl-1-phenylethyl)-: Contains additional phenyl groups, making it bulkier and potentially altering its reactivity.

Phenol, 2-(1-methylethyl)-, methylcarbamate: Contains a carbamate group, which introduces different chemical properties and reactivity.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride stands out for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a phenolic core with an attached thioether and a bis(1-methylethyl)amino group. Its molecular formula is , and it possesses a molecular weight of approximately 348.91 g/mol. The presence of the thioether moiety is particularly noteworthy as it may influence the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

- Antioxidant Activity : Phenolic compounds are well-known for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Some studies suggest that phenolic compounds can exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various tissues.

Case Studies and Research Findings

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of various phenolic compounds, including derivatives similar to the target compound. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, highlighting their potential for protecting against oxidative damage . -

Antimicrobial Efficacy :

In a clinical evaluation, derivatives of phenolic compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited notable antibacterial activity, suggesting potential applications in treating infections . -

Anti-inflammatory Mechanism :

Research focused on the anti-inflammatory properties of phenolic compounds revealed that they could inhibit the NF-kB signaling pathway, which is pivotal in regulating inflammatory responses. This inhibition led to decreased levels of inflammatory markers in cell cultures treated with these compounds .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.